molecular formula C9H11BrO2Zn B14892483 4-(Dimethoxymethyl)phenylZinc bromide

4-(Dimethoxymethyl)phenylZinc bromide

Cat. No.: B14892483
M. Wt: 296.5 g/mol
InChI Key: XCHOXZGDMVMWKI-UHFFFAOYSA-M
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Description

4-(Dimethoxymethyl)phenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various carbon-carbon bond-forming reactions, making it a crucial reagent in the field of synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)phenylzinc bromide typically involves the reaction of 4-(Dimethoxymethyl)bromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-(Dimethoxymethyl)bromobenzene+Zn4-(Dimethoxymethyl)phenylzinc bromide\text{4-(Dimethoxymethyl)bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-(Dimethoxymethyl)bromobenzene+Zn→4-(Dimethoxymethyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It can act as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are often used as catalysts.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

4-(Dimethoxymethyl)phenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used to construct complex organic molecules through carbon-carbon bond formation.

    Medicinal Chemistry: It serves as a key intermediate in the synthesis of biologically active compounds.

    Material Science: It is employed in the preparation of functional materials with specific electronic and optical properties.

    Agrochemical Research: It is used in the synthesis of novel agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)phenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the electrophilic substrate. This process involves the formation of a transient organopalladium intermediate, which undergoes reductive elimination to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenylzinc bromide
  • 4-(Trifluoromethyl)phenylzinc bromide

Comparison

Compared to similar compounds, 4-(Dimethoxymethyl)phenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the dimethoxymethyl group enhances its nucleophilicity, making it more effective in certain coupling reactions. Additionally, its solubility in tetrahydrofuran ensures better handling and compatibility with various reaction conditions.

Properties

Molecular Formula

C9H11BrO2Zn

Molecular Weight

296.5 g/mol

IUPAC Name

bromozinc(1+);dimethoxymethylbenzene

InChI

InChI=1S/C9H11O2.BrH.Zn/c1-10-9(11-2)8-6-4-3-5-7-8;;/h4-7,9H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

XCHOXZGDMVMWKI-UHFFFAOYSA-M

Canonical SMILES

COC(C1=CC=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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